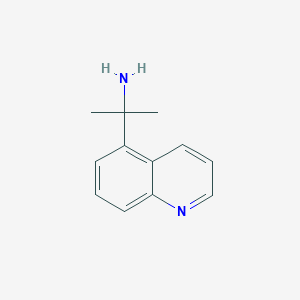

2-(Quinolin-5-yl)propan-2-amine

Descripción

Propiedades

IUPAC Name |

2-quinolin-5-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2,13)10-6-3-7-11-9(10)5-4-8-14-11/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUFBAHSOHLNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2C=CC=NC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286083 | |

| Record name | 5-Quinolinemethanamine, α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314643-71-4 | |

| Record name | 5-Quinolinemethanamine, α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314643-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinemethanamine, α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Quinoline Derivatives in Modern Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational structure for a vast array of synthetic and naturally occurring molecules. rsc.orgnih.govnih.gov Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets, thus exhibiting a wide range of pharmacological activities. nih.govnih.gov

The significance of quinoline derivatives is underscored by their presence in numerous approved drugs. nih.gov These compounds have demonstrated efficacy as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. rsc.orgnih.govorientjchem.org For instance, the renowned antimalarial drug quinine (B1679958) and the anticancer agent camptothecin (B557342) are both naturally occurring quinoline alkaloids that have spurred the development of numerous synthetic analogs. nih.gov The adaptability of the quinoline ring system allows for extensive chemical modification, enabling researchers to fine-tune the properties of these molecules to enhance their therapeutic potential. orientjchem.org

The research interest in quinoline derivatives extends beyond medicine into materials science and the development of analytical reagents. orientjchem.org The ongoing exploration of novel synthetic methodologies, including green chemistry approaches, continues to expand the accessible chemical space of quinoline-based compounds, promising new discoveries and applications. nih.govnih.gov

Significance of the 2 Aminopropyl Moiety in Quinoline Chemistry

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. ias.ac.inactascientific.com For this compound, the primary disconnections involve the C-C and C-N bonds linking the propan-2-amine moiety to the quinoline ring.

A logical disconnection is the C5-C bond of the quinoline ring. This approach identifies a 5-substituted quinoline and a propan-2-amine synthon as key intermediates. The quinoline precursor could be a 5-haloquinoline (e.g., 5-bromoquinoline) or a quinoline-5-boronic ester, which are amenable to cross-coupling reactions. Another key disconnection is at the C-N bond of the amine, suggesting a precursor like 5-(2-nitropropan-2-yl)quinoline, which can be reduced to the target amine. This latter approach simplifies the final step to a well-established reduction transformation.

A further level of analysis breaks down the quinoline ring itself. Classic quinoline syntheses like the Skraup, Doebner-von Miller, Combes, or Friedländer reactions can be envisioned to construct the core. du.edu.egpharmaguideline.comorganicreactions.org For instance, a Friedländer synthesis could, in principle, construct the quinoline ring from an appropriately substituted o-aminobenzaldehyde or ketone and a partner containing a reactive α-methylene group. organicreactions.orgfly-chem.com

Direct Synthetic Routes to this compound

Direct routes to the target molecule focus on installing the 2-aminopropyl group onto a pre-formed quinoline ring or constructing the ring with the side chain already in a latent form.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the formation of many heterocyclic systems, including quinolines. The Friedländer synthesis, a notable example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by acid or base. organicreactions.orgrsc.org While powerful for building the quinoline core, its direct application to form the C5-alkylamine side chain in one step is not straightforward.

However, a multi-step sequence involving condensation is highly plausible. For example, a Friedländer condensation could be used to prepare 5-acetylquinoline. This intermediate could then undergo further reactions, such as a reductive amination, to yield the final product. The Combes quinoline synthesis, which involves the acid-catalyzed condensation of anilines with β-diketones, is another classic method for forming the quinoline ring system. pharmaguideline.comrsc.org

| Reaction | Description | Catalyst/Conditions | Reference |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde/ketone with a compound containing a reactive α-methylene group. | Acid or Base (e.g., NaOH, H2SO4) | du.edu.egorganicreactions.org |

| Combes Synthesis | Condensation of a primary aryl amine with a 1,3-diketone followed by acid-catalyzed cyclodehydration. | Strong Acid (e.g., H2SO4) | pharmaguideline.comrsc.org |

| Doebner-von Miller | Reaction of an aromatic amine with an α,β-unsaturated carbonyl compound. | Acid (e.g., HCl) | pharmaguideline.com |

Reduction Strategies for Amine Formation in Quinoline Derivatives

Reduction of a nitro group is a reliable and high-yielding method for installing an amine. A synthetic route could involve the nitration of a suitable quinoline precursor followed by the introduction of the propyl sidechain, and finally, reduction. More directly, a precursor such as 5-(2-nitropropan-2-yl)quinoline could be synthesized and then reduced.

A powerful method combines the reduction and cyclization in one pot. For instance, a domino nitro reduction-Friedländer heterocyclization can be achieved by reducing a 2-nitrobenzaldehyde (B1664092) with Fe/AcOH in the presence of an active methylene (B1212753) compound to produce substituted quinolines in high yields. mdpi.com This approach is advantageous as it uses readily available nitroarenes and avoids the often-unstable 2-aminobenzaldehyde (B1207257) intermediates. mdpi.com The reduction of the quinoline ring itself, to form 1,2,3,4-tetrahydroquinolines, can be achieved using various systems, such as hydrosilanes catalyzed by gold nanoparticles. researchgate.net While not directly forming the amine on the side chain, this highlights the diverse reduction methodologies available for the quinoline scaffold.

Strategies for Functionalization at the Quinoline C-5 Position

Accessing the necessary 5-substituted quinoline precursors is crucial. The C-5 position is often challenging to functionalize directly due to the electronic nature of the quinoline ring, which typically directs electrophilic substitution to other positions.

Halogenation and Subsequent Cross-Coupling Approaches for C-5 Alkylation

A robust strategy for C-5 functionalization involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction. Direct halogenation of quinoline can be selective; for example, N-bromosuccinimide can selectively functionalize the 5-position. researchgate.net

Once the 5-haloquinoline is obtained, a variety of cross-coupling reactions can be employed to form a new C-C bond. Palladium-catalyzed reactions such as Suzuki, Stille, or Negishi couplings are powerful tools for this purpose. These reactions would couple the 5-haloquinoline with an appropriate organometallic reagent containing the desired three-carbon fragment. For instance, a Suzuki coupling could react 5-bromoquinoline (B189535) with a boronic ester derivative of acetone, followed by conversion of the ketone to the amine. One-pot processes that combine cross-coupling with C-H functionalization have also been developed, using the quinoline nitrogen as an N-ligand to facilitate the reaction. nih.gov

| Coupling Reaction | Catalyst | Typical Reactants | Notes |

| Suzuki Coupling | Palladium(0) complexes | Aryl/vinyl boronic acids or esters | Tolerant of many functional groups |

| Stille Coupling | Palladium(0) complexes | Organostannanes | Stannane reagents can be toxic |

| Negishi Coupling | Palladium(0) or Nickel(0) complexes | Organozinc reagents | Highly reactive and functional group tolerant |

| C-H/Cross-Coupling | Palladium | Quinoline, Aryl Halide | One-pot procedure, ligandless nih.gov |

Directed C-H Activation and Functionalization at the Quinoline Core

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocycles, avoiding the need for pre-functionalized starting materials like haloquinolines. nih.gov While the intrinsic reactivity of quinoline often directs functionalization to other positions, the use of directing groups can steer catalysts to the desired C-5 site.

For example, the 8-aminoquinoline (B160924) group is a well-established directing group that can facilitate remote C-H functionalization. nus.edu.sg Copper and palladium-catalyzed reactions have been developed that achieve regioselective sulfonylation, arylation, and alkylation at the C-5 position of 8-aminoquinoline derivatives. nih.govnus.edu.sg The mechanism often involves the formation of a metallacycle intermediate which brings the catalyst into proximity with the C-5 C-H bond. While this requires the directing group to be present, it offers a pathway to otherwise inaccessible substitution patterns. nih.govnus.edu.sg Recent advances have also shown that rhodium catalysts can promote C-H activation at various positions, including C-4, C-6, and C-7, depending on the substitution pattern of the quinoline. acs.org

Synthetic Strategies for this compound and Associated Quinoline Frameworks

The quinoline motif is a cornerstone in medicinal and materials chemistry, necessitating the development of diverse and efficient synthetic methodologies. This article focuses on the synthetic approaches relevant to the construction of this compound and related substituted quinoline scaffolds.

Chemical Reactivity and Mechanistic Investigations of 2 Quinolin 5 Yl Propan 2 Amine

Reactivity of the Amino Functionality in 2-(Quinolin-5-yl)propan-2-amine

The amino group (—NH₂) attached to the tertiary carbon of the propan-2-amine side chain is a key site of reactivity. Its nucleophilic nature dictates its participation in a variety of chemical transformations.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine in this compound renders it nucleophilic. This allows it to react with a range of electrophilic species. The reactivity of the amine can be influenced by steric hindrance from the adjacent bulky quinoline (B57606) ring and the two methyl groups on the same carbon.

The amine group can undergo typical reactions of primary amines, such as:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).

The nucleophilicity of the amine can be modulated by the electronic properties of the quinoline ring. The electron-withdrawing nature of the quinoline system can slightly decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine.

Formation of Imines and Schiff Bases from this compound Analogues

The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. nih.govwjpsonline.com This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. nih.govredalyc.org

While specific studies on the formation of imines directly from this compound are not extensively detailed in the provided results, the general principles of Schiff base formation are well-established and applicable. nih.govwjpsonline.comredalyc.org For instance, the condensation of various primary amines with carbonyl compounds is a widely used synthetic method. nih.govwjpsonline.commdpi.com The stability of the resulting imine can be influenced by the nature of the substituents on both the amine and the carbonyl compound. wjpsonline.com In the case of analogues, the reaction of 2-quinolinecarboxaldehyde (B31650) with furfurylamine, for example, yields the corresponding Schiff base, (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. mdpi.com

The general mechanism for Schiff base formation is outlined below:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and nitrogen, resulting in the imine.

Interactive Table: Reactivity of the Amino Group

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride/Anhydride | Amide |

Reactivity of the Quinoline Nitrogen Atom

The quinoline ring system contains a nitrogen atom within its aromatic framework, which imparts distinct chemical properties to the molecule.

Coordination Chemistry Potential of Quinoline-Amine Ligands

Quinoline and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. nih.govresearchgate.netacs.orgresearchgate.net The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can be donated to a metal center. researchgate.net

The presence of the additional amino group in this compound makes it a potential bidentate or polydentate ligand. researchgate.net Depending on the geometric constraints, both the quinoline nitrogen and the amino nitrogen could coordinate to the same metal ion, forming a chelate ring. The stability of such complexes would depend on factors like the nature of the metal ion, the solvent, and the steric bulk around the coordinating atoms. Studies on related quinoline-based ligands have shown that the coordination ability of the quinoline nitrogen can be influenced by substituents on the ring. researchgate.net For instance, quinoline-based ligands have been used to synthesize complexes with various metals, including lanthanides and gold(III). nih.govresearchgate.net

Interactive Table: Coordination Properties

| Ligand Type | Potential Coordination Sites | Metal Ion Examples |

|---|

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring is an aromatic system, but the presence of the nitrogen atom makes it electron-deficient, particularly in the pyridine (B92270) ring (the ring containing the nitrogen). reddit.com This electronic nature governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the quinoline ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. reddit.com When it does occur, substitution is favored on the benzenoid ring (the ring without the nitrogen) at positions 5 and 8. reddit.com This is because the intermediates formed by attack at these positions are more stable, as the aromaticity of the other ring is preserved. reddit.com The pyridine ring is highly deactivated towards electrophilic attack. reddit.com

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the quinoline ring, especially the pyridine part, makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at an activated position (e.g., positions 2 or 4). acs.orgmdpi.comnih.govresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate. nih.govnih.gov While this compound itself does not have a leaving group for a typical SNAr reaction, understanding this reactivity is crucial for the chemistry of substituted quinolines. For example, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism. acs.org Similarly, perfluorophenyl-substituted quinolines readily undergo nucleophilic aromatic substitution. mdpi.com

Interactive Table: Aromatic Substitution on Quinoline

| Reaction Type | Preferred Position(s) | Influencing Factors |

|---|---|---|

| Electrophilic | 5 and 8 | Electron-withdrawing nature of nitrogen |

Investigating Reaction Mechanisms through Kinetic and Isotopic Studies

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and optimizing its potential applications. Kinetic and isotopic labeling studies are powerful tools to probe the transition states and intermediates of its reactions, providing detailed insights into the sequence of bond-breaking and bond-forming events.

Kinetic Studies: Unraveling Reaction Rates and Dependencies

Kinetic analysis involves monitoring the rate of a chemical reaction and determining its dependence on the concentration of reactants, catalysts, and other species, as well as on temperature and pressure. For this compound, such studies can reveal the order of the reaction with respect to the amine and other reagents, which is fundamental to postulating a plausible reaction mechanism.

A common approach is the method of initial rates, where the instantaneous rate of reaction is measured at the beginning of the reaction for various initial concentrations of the reactants. For a hypothetical reaction, such as the N-alkylation of this compound with an alkyl halide (R-X), the rate law can be expressed as:

Rate = k[this compound]^m[R-X]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. By systematically varying the initial concentrations and observing the effect on the initial rate, the values of m and n can be determined.

Hypothetical Kinetic Data for N-Alkylation:

| Experiment | Initial [this compound] (M) | Initial [R-X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of the amine while keeping the alkyl halide constant doubles the rate, suggesting the reaction is first order with respect to this compound (m=1). Similarly, doubling the alkyl halide concentration while keeping the amine constant also doubles the rate, indicating the reaction is also first order with respect to the alkyl halide (n=1). This would suggest a bimolecular nucleophilic substitution (SN2) mechanism as a plausible pathway.

Furthermore, kinetic studies on reactions involving the quinoline ring, such as nucleophilic aromatic substitution, can provide insights into the role of the amine group in activating or deactivating the ring system. For instance, in the hydrodenitrogenation of quinoline compounds, kinetic modeling has shown that the hydrogenation of the heterocyclic ring can be the rate-determining step. acs.org

Isotopic Studies: Tracing Atomic Pathways

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by replacing an atom in a reactant with one of its isotopes. numberanalytics.com This allows for the tracking of the labeled atom throughout the reaction, providing direct evidence for bond formations and cleavages. Common isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acs.org

Kinetic Isotope Effect (KIE):

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For C-H bond cleavage, a significant primary KIE (typically k_H/k_D > 2) is often observed because the C-D bond is stronger than the C-H bond. chem-station.com

For this compound, a deuterium labeling study could be employed to investigate a reaction involving the removal of a proton from the amine group or the adjacent carbon atoms. For example, in an elimination reaction, replacing the hydrogen atoms on the methyl groups with deuterium would allow for the determination of whether the C-H bond cleavage is part of the rate-determining step.

Hypothetical Deuterium Labeling Experiment for an Elimination Reaction:

| Reactant | Rate Constant (s⁻¹) | k_H / k_D |

| This compound | 5.2 x 10⁻³ | 1.1 |

| This compound-d₆ (deuterated methyl groups) | 4.7 x 10⁻³ |

A small or non-existent KIE (k_H/k_D ≈ 1), as shown in the hypothetical table, would suggest that the C-H bond is not broken in the rate-limiting step of the reaction. Conversely, a significant KIE would provide strong evidence for C-H bond cleavage in the slowest step.

Isotopic Labeling for Mechanistic Elucidation:

Beyond the KIE, isotopic labels can be used to trace the path of atoms. For instance, to confirm the mechanism of a reaction where the amine group is transferred, one could use ¹⁵N-labeled this compound. researchgate.net By analyzing the mass spectrum of the product, the location of the ¹⁵N atom can be determined, confirming whether the original amine group was incorporated into the product. This technique is invaluable for distinguishing between intermolecular and intramolecular reaction pathways. researchgate.net

Utilization of 2 Quinolin 5 Yl Propan 2 Amine As a Core Building Block in Advanced Organic Synthesis

Derivatization of the Amino Group for Novel Chemical Scaffolds

The primary amino group of 2-(quinolin-5-yl)propan-2-amine is a key handle for introducing molecular diversity. Its reactivity allows for the straightforward formation of various functional groups and the construction of new heterocyclic systems.

Amide, Urea (B33335), and Thiourea (B124793) Formation

The formation of amide, urea, and thiourea linkages is a fundamental strategy in drug discovery and materials science for creating libraries of compounds with diverse biological activities and material properties. The primary amine of this compound readily participates in these coupling reactions.

Amide bond formation is typically achieved by reacting the amine with carboxylic acids, acyl chlorides, or acid anhydrides under standard coupling conditions. researchgate.netorganic-chemistry.orgnih.govfishersci.co.uk A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), can be employed to facilitate the reaction between the amine and a carboxylic acid, often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comnih.gov The general scheme for amide synthesis is presented below:

Scheme 1: General synthesis of amide derivatives from this compound.

Similarly, urea and thiourea derivatives can be synthesized by treating this compound with isocyanates and isothiocyanates, respectively. arabjchem.orgnih.govmdpi.com These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties can act as hydrogen bond donors and acceptors, playing a crucial role in molecular recognition and binding to biological targets. researchgate.netresearchgate.net

Scheme 2: General synthesis of urea and thiourea derivatives from this compound.

The table below summarizes representative examples of amide, urea, and thiourea derivatives that can be synthesized from this compound, highlighting the versatility of this building block.

| Derivative Type | Reagent | Resulting Linkage | Potential Applications |

| Amide | Carboxylic Acid/Acyl Chloride | -NH-C(=O)-R | Medicinal Chemistry, Materials Science |

| Urea | Isocyanate | -NH-C(=O)-NH-R | Drug Discovery, Supramolecular Chemistry |

| Thiourea | Isothiocyanate | -NH-C(=S)-NH-R | Anticancer Agents, Anion Sensors |

Formation of Heterocyclic Ring Systems Incorporating the Amine Nitrogen

The primary amine of this compound can also serve as a nucleophile in cyclization reactions to construct novel heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the amine nitrogen can be incorporated into a new ring, leading to the formation of fused or spirocyclic structures. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives, depending on the reaction conditions and the nature of the electrophile. Such transformations significantly increase the structural complexity and can lead to the discovery of compounds with unique biological profiles. researchgate.net

Quinoline (B57606) Ring Functionalization for Expanded Molecular Complexity

Beyond the derivatization of the amino group, the quinoline nucleus itself offers numerous possibilities for functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties.

Post-Synthetic Modifications of the Quinoline Nucleus

Post-synthetic modification of the quinoline ring in derivatives of this compound provides a powerful strategy for expanding molecular diversity. semanticscholar.org The quinoline system is susceptible to various electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of these substitutions is directed by the existing substituents on the ring. Furthermore, modern cross-coupling methodologies, including Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce aryl, vinyl, or amino groups at specific positions, provided a suitable handle like a halogen atom is present on the quinoline ring. nih.govrsc.org These modifications can profoundly impact the biological activity and physical properties of the resulting molecules.

Incorporation into Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound and its derivatives makes them attractive candidates for the construction of macrocycles and other supramolecular assemblies. semanticscholar.org The amino group can be used as one attachment point, while a second functional group, either pre-existing or introduced onto the quinoline ring, can serve as the other. The formation of macrocycles can be achieved through intramolecular cyclization of a linear precursor or through intermolecular reactions of two or more building blocks. The resulting macrocyclic structures can exhibit unique host-guest properties and have potential applications in sensing, catalysis, and drug delivery.

Role in Diversity-Oriented Synthesis of Quinoline-Based Compound Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material in a limited number of synthetic steps. nih.govcam.ac.uknih.gov this compound is an ideal scaffold for DOS due to its multiple reactive sites. By systematically varying the reagents and reaction conditions applied to the amino group and the quinoline ring, it is possible to rapidly generate large libraries of diverse quinoline-based compounds. This approach is particularly valuable in the early stages of drug discovery, where the exploration of a broad chemical space is essential for identifying novel hits with desired biological activities. The combination of amino group derivatization and quinoline ring functionalization allows for the creation of a multitude of analogs with distinct three-dimensional shapes and functionalities, significantly increasing the probability of discovering new lead compounds.

Research on this compound as a Building Block for Polyfunctional Ligands Remains Undocumented in Publicly Available Literature

Despite the growing interest in quinoline derivatives for the development of advanced materials and therapeutic agents, a comprehensive review of scientific literature reveals a notable absence of research specifically detailing the use of this compound as a foundational component in the synthesis of novel polyfunctional ligands.

While the broader field of quinoline chemistry is rich with examples of ligand development for applications ranging from catalysis to medicinal chemistry, the specific application of the this compound scaffold in creating multidentate, polyfunctional ligands does not appear to be a focus of current published research.

Polyfunctional ligands, which possess multiple coordination sites, are of significant interest in coordination chemistry and materials science. They are instrumental in the construction of metal-organic frameworks (MOFs), coordination polymers, and complex catalysts. The quinoline moiety itself is a well-established pharmacophore and a versatile coordinating agent. The addition of a propan-2-amine group at the 5-position of the quinoline ring introduces a chiral center and an additional coordination site, theoretically making this compound a promising candidate for the design of sophisticated ligands.

However, extensive searches of chemical databases and scholarly articles have not yielded specific studies that capitalize on this potential. General research on the synthesis of quinoline-based ligands is prevalent, with numerous publications describing the preparation of ligands from various quinoline precursors. These studies often focus on the development of catalysts for asymmetric synthesis, fluorescent sensors, and compounds with potential biological activity. For instance, research has been published on the synthesis of chiral N,P ligands derived from pyridine (B92270) and quinoline, and the preparation of polydentate pyridine- and quinoline-based ligands for coordination with metals like gold(III). There are also reports on the synthesis of quinoline derivatives with potential anticancer properties. None of these studies, however, explicitly report the use of this compound as a starting material.

The absence of dedicated research in this specific area suggests that the synthetic routes to this particular compound may be challenging, or that alternative, more readily accessible quinoline-based building blocks are currently favored by researchers in the field. It is also possible that such research is in its nascent stages and has not yet been published in peer-reviewed literature.

Consequently, a detailed discussion on the development of novel polyfunctional ligands utilizing this compound, including data tables and specific research findings, cannot be provided at this time due to the lack of available information in the public domain. The scientific community awaits future investigations that may explore the synthetic utility of this promising, yet currently understudied, chemical entity.

Theoretical and Computational Chemistry Approaches in the Study of 2 Quinolin 5 Yl Propan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 2-(Quinolin-5-yl)propan-2-amine. These calculations provide a detailed picture of the molecule's behavior at the atomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. arabjchem.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would also be distributed across the aromatic system, with potential contributions from the propan-2-amine substituent.

The energies of these orbitals, EHOMO and ELUMO, and the resulting HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) are key descriptors of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. These energy values can be used to calculate various electronic properties, as detailed in the interactive table below.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Parameter | Formula | Hypothetical Value | Significance |

| EHOMO | - | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | - | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | 6.2 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | 1.8 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.23 eV-1 | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.64 eV | A measure of the molecule's electrophilic character. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from quantum chemical calculations.

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the propan-2-amine group to the quinoline ring gives rise to different conformers. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

By systematically rotating the dihedral angle between the quinoline ring and the propan-2-amine substituent and calculating the potential energy at each step, a conformational energy landscape can be generated. This landscape would reveal the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other local minima and the transition states that separate them.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of this compound can be explored computationally. For instance, a plausible synthetic route could involve the Friedländer annulation. Theoretical modeling can be used to investigate the reaction mechanism of this synthesis, identifying the intermediates and transition states. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, and reaction conditions can be optimized to improve the yield and efficiency of the synthesis.

In reactions involving substituted quinolines, the position of substitution is a critical factor. Computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution on the quinoline ring of this compound. By calculating the relative energies of the possible intermediates formed during the reaction, the most likely product can be predicted. Similarly, if the reaction can lead to stereoisomers, computational methods can be used to predict the stereoselectivity by calculating the energies of the diastereomeric transition states.

In Silico Design of Novel this compound Derivatives

A significant advantage of computational chemistry is its application in the rational design of new molecules with desired properties. mdpi.com This in silico approach can accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

By using the structure of this compound as a scaffold, a virtual library of new derivatives can be created by introducing various substituents at different positions on the quinoline ring or by modifying the propan-2-amine side chain. The electronic and structural properties of these virtual compounds can then be rapidly evaluated using computational methods. For example, if the goal is to enhance a particular biological activity that is known to correlate with a specific electronic property, such as the HOMO-LUMO gap, then derivatives with the desired electronic profile can be identified. This approach has been successfully applied to the design of other quinoline-based compounds. nih.gov

Spectroscopic Property Prediction from Computational Models (e.g., NMR, IR, UV-Vis)

The general approach involves first optimizing the molecular geometry of this compound to its lowest energy state. Following this, the spectroscopic properties are calculated using appropriate theoretical frameworks. For instance, NMR chemical shifts are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method. IR vibrational frequencies are determined from the second derivatives of the energy with respect to atomic displacements. UV-Vis absorption spectra are often calculated using Time-Dependent DFT (TD-DFT). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Recent studies on analogous quinoline derivatives demonstrate the utility of these computational methods. For example, the synthesis and characterization of various quinoline derivatives often employ DFT calculations to support experimental findings, including the assignment of NMR and IR signals. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted NMR spectra are crucial for the structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of each nucleus. In the context of related quinoline compounds, it has been noted that interactions between molecules can lead to concentration-dependent changes in chemical shifts, a phenomenon that can be explored through computational studies.

A hypothetical ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the quinoline ring and the propan-2-amine substituent. The aromatic protons of the quinoline moiety would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns determined by their position on the ring. The protons of the methyl groups on the propan-2-amine side chain would be expected to appear as a singlet in the upfield region, while the amine (NH₂) protons would likely present as a broad singlet.

The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon atom in the molecule. The carbons of the quinoline ring would resonate in the aromatic region (approximately 120-150 ppm), while the aliphatic carbons of the propan-2-amine group would be found further upfield.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on general principles and data for similar structures. Actual experimental or more precise computational values may differ.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.5 - 8.9 | 150 - 155 |

| C3 | 7.3 - 7.7 | 120 - 125 |

| C4 | 8.0 - 8.4 | 145 - 150 |

| C6 | 7.5 - 7.9 | 125 - 130 |

| C7 | 7.6 - 8.0 | 128 - 133 |

| C8 | 8.1 - 8.5 | 128 - 133 |

| C8a | - | 147 - 152 |

| C4a | - | 125 - 130 |

| C(CH₃)₂ | 1.2 - 1.6 (singlet, 6H) | 25 - 30 |

| C(NH₂) | - | 50 - 55 |

| NH₂ | 1.5 - 3.0 (broad singlet, 2H) | - |

Predicted IR Vibrational Frequencies

Computational models can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its IR spectrum. These frequencies are associated with the stretching and bending of specific bonds within the molecule. For related quinoline structures, a good correlation between experimental and calculated FT-IR spectra has been observed, particularly when using DFT methods. biosynth.com

Key vibrational modes for this compound would include the N-H stretching of the amine group, typically appearing as a broad band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic propan-2-amine group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would be found in the 1500-1650 cm⁻¹ region. The C-N stretching of the amine group would likely appear in the 1000-1250 cm⁻¹ range.

Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated values. Actual experimental or more precise computational values may differ.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C/C=N Stretch (quinoline) | 1500 - 1650 |

| C-N Stretch (amine) | 1000 - 1250 |

Predicted UV-Vis Absorption Maxima

The electronic absorption spectrum of this compound in the UV-Vis region can be predicted using TD-DFT calculations. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For quinoline and its derivatives, the absorption bands are typically attributed to π→π* and n→π* transitions within the aromatic system.

Based on studies of similar aminoquinolines, this compound is expected to exhibit absorption maxima in the UV-A and UV-B regions. The position and intensity of these bands would be influenced by the solvent environment, a phenomenon known as solvatochromism, which can also be modeled computationally. For instance, theoretical investigations on other quinoline derivatives have shown that increasing solvent polarity can cause a bathochromic (red) shift in the absorption maxima. nih.gov

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound (Note: These are estimated values and are solvent-dependent. Actual experimental or more precise computational values may differ.)

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Hexane | ~280-300 | π→π |

| Ethanol | ~290-310 | π→π |

| Water | ~295-315 | π→π* |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Quinolin 5 Yl Propan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 2-(Quinolin-5-yl)propan-2-amine, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) NMR experiments, provide a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the propan-2-amine substituent. The quinoline ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The exact chemical shifts and coupling patterns are influenced by the substitution pattern. For instance, in related quinoline derivatives, protons on the pyridine (B92270) ring (C2, C3, C4) and the benzene (B151609) ring (C6, C7, C8) show characteristic multiplicities and coupling constants (J-values) that allow for their unambiguous assignment. nih.govrsc.org The protons of the isopropyl group would appear further upfield. The two methyl groups are expected to produce a singlet, integrating to six protons, due to the adjacent quaternary carbon. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would display signals for each unique carbon atom. The carbons of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). nih.govrsc.org The chemical shifts of the quaternary carbon of the propan-2-amine group and the methyl carbons would be found in the aliphatic region. Based on data for similar structures like propan-2-amine, the methyl carbons would appear around δ 25 ppm and the quaternary carbon attached to the nitrogen would be further downfield. docbrown.info

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons in the quinoline ring, aiding in the assignment of isomeric structures. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive C-H connectivity information.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| Isopropyl Methyl Protons | ~1.5 | ~25 |

| Quaternary Carbon (C-NH₂) | - | >50 |

| Amine Protons (NH₂) | Variable (broad) | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1500-1650 cm⁻¹ region. The N-H bending vibration (scissoring) of the primary amine is expected near 1600 cm⁻¹. wpmucdn.comdocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations of the quinoline moiety are often strong and well-defined in the Raman spectrum. The symmetric C-C stretching of the isopropyl group would also be Raman active.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3200 - 3500 (two bands) | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | 2850 - 2970 |

| Aromatic C=C/C=N | Ring Stretch | 1500 - 1650 | 1500 - 1650 (often strong) |

| Primary Amine (NH₂) | N-H Bend | ~1600 | Weak or absent |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₂H₁₄N₂), the molecular weight is 186.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 186. A common fragmentation pathway for primary amines involves the alpha-cleavage, which for this compound would lead to the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 171. This would likely be a prominent peak in the spectrum. docbrown.infodocbrown.info Further fragmentation of the quinoline ring would also occur, leading to characteristic ions. For instance, the loss of HCN from the quinoline ring is a common fragmentation pathway for quinoline derivatives.

| Ion | m/z (expected) | Description |

| [C₁₂H₁₄N₂]⁺ | 186 | Molecular Ion ([M]⁺) |

| [C₁₁H₁₁N₂]⁺ | 171 | Loss of a methyl radical (•CH₃) |

| [C₉H₇N]⁺ | 129 | Quinoline cation radical |

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be employed. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property. The coupled mass spectrometer would then provide mass spectral data for each separated component, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. rug.nlnih.govmdpi.com Reversed-phase LC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be a common method for the analysis of this compound. The mass spectrometer detector would provide molecular weight confirmation and fragmentation data for the eluted peaks.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of synthesized compounds. The quinoline moiety has a strong UV chromophore, making it readily detectable. By developing a suitable HPLC method, the percentage purity of this compound can be accurately determined by integrating the peak area of the main component relative to any impurities.

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector | Application |

| GC-MS | DB-5 (or similar) | Helium | Mass Spectrometer | Purity and identification of volatile derivatives |

| LC-MS | C18 | Water/Acetonitrile with Formic Acid | Mass Spectrometer | Purity, separation, and identification |

| HPLC | C18 | Water/Acetonitrile | UV (e.g., 254 nm) | Purity assessment and quantification |

Future Directions and Emerging Research Avenues for 2 Quinolin 5 Yl Propan 2 Amine in Chemical Research

Exploration of Asymmetric Synthesis Routes to Enantiomerically Pure 2-(Quinolin-5-yl)propan-2-amine

The presence of a chiral center in this compound necessitates the development of stereoselective synthetic methods to access its individual enantiomers. The biological activities of chiral molecules are often enantiomer-dependent, making the synthesis of enantiomerically pure forms a critical endeavor. Future research should focus on establishing efficient and highly selective asymmetric routes.

One promising avenue is the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the synthetic route to control the stereochemical outcome. For a molecule like this compound, a plausible strategy would involve the attachment of a chiral auxiliary to a precursor, followed by the diastereoselective formation of the quaternary stereocenter and subsequent removal of the auxiliary.

Another key area of exploration is catalytic asymmetric synthesis . This approach avoids the stoichiometric use of chiral auxiliaries, offering a more atom-economical and elegant solution. Research could focus on the development of novel chiral catalysts, such as those based on transition metals or organocatalysts, to facilitate the enantioselective addition of a gem-dimethylamino group or its synthetic equivalent to the quinoline-5-position. Given the steric hindrance around the target stereocenter, the design of highly active and selective catalysts will be a significant but rewarding challenge.

Furthermore, the asymmetric synthesis of all-carbon benzylic quaternary stereocenters via conjugate addition to specific acceptors is a well-established field that could be adapted. nih.gov This would involve the enantioselective 1,4-addition of an organometallic reagent to a suitably functionalized quinoline (B57606) derivative.

Finally, biocatalysis offers a powerful tool for asymmetric synthesis. Enzymes such as transaminases could potentially be engineered or screened to catalyze the stereoselective amination of a corresponding ketone precursor, 2-(quinolin-5-yl)propan-2-one, to yield the desired enantiomer of this compound with high enantiomeric excess.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Strategy | Description | Potential Precursors | Key Challenges |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective bond formation. | 5-Acetylquinoline, 5-Bromoquinoline (B189535) | Synthesis and removal of the auxiliary, diastereoselectivity control. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (transition metal or organocatalyst) for enantioselective transformation. | 5-Substituted quinoline derivatives | Catalyst design for sterically hindered substrates, achieving high enantioselectivity. |

| Asymmetric Conjugate Addition | Enantioselective 1,4-addition of an organometallic reagent to a quinoline-based Michael acceptor. | Quinoline-5-yl-α,β-unsaturated ketone | Synthesis of the Michael acceptor, control of regioselectivity. |

| Biocatalysis | Use of enzymes (e.g., transaminases) for stereoselective amination. | 2-(Quinolin-5-yl)propan-2-one | Enzyme discovery and engineering for substrate specificity and stereoselectivity. |

Development of Greener and More Sustainable Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This involves considering the entire lifecycle of the synthesis, from starting materials to waste generation.

Key areas for advancing greener synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, ethanol, or ionic liquids.

Catalyst Optimization: Employing highly efficient and recyclable catalysts, including nanocatalysts, to minimize waste and energy consumption. acs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reactions. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent usage. acs.org

The classical Skraup and Friedländer syntheses of quinolines often involve harsh conditions. cutm.ac.in Future work should aim to adapt these and other quinoline syntheses to milder and more sustainable conditions for producing precursors to this compound.

Table 2: Green Chemistry Approaches for the Synthesis of this compound and its Precursors

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Safer Solvents | Utilizing water, ethanol, or ionic liquids as reaction media. | Reduced toxicity and environmental impact. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Catalysis | Employing recyclable catalysts like nanocatalysts or solid-supported catalysts. | Reduced catalyst waste and cost. |

| Energy Efficiency | Implementing microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and faster reaction times. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and generating less hazardous byproducts. | Improved safety and reduced environmental pollution. |

Integration into Advanced Material Precursors

The quinoline scaffold is a known component in various functional materials, including fluorescent probes and polymers. The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for materials science. nih.gov Future research should explore the potential of this compound as a precursor for advanced materials.

The tertiary amine functionality could serve as a reactive handle for polymerization or for grafting onto other material surfaces. The quinoline moiety itself can impart desirable properties such as fluorescence, thermal stability, or metal-chelating ability.

Potential applications in materials science include:

Fluorescent Probes: The quinoline core is a known fluorophore. The amine substituent could be functionalized to create sensors for specific analytes or to tune the photophysical properties of the molecule.

Polymer Science: this compound could be incorporated as a monomer into polymers, potentially leading to materials with enhanced thermal stability, unique optical properties, or the ability to coordinate with metal ions.

Corrosion Inhibitors: Quinoline derivatives have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. The specific structure of this compound may offer unique advantages in this application.

Table 3: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Role of the Compound | Desired Properties |

|---|---|---|

| Fluorescent Probes | Core fluorophore with a modifiable amine group for sensing. | High quantum yield, sensitivity to specific analytes. |

| Polymers | Monomer unit for creating novel polymers. | Enhanced thermal stability, specific optical properties, metal coordination. |

| Corrosion Inhibitors | Adsorbent on metal surfaces to prevent corrosion. | Strong adsorption, high inhibition efficiency. |

High-Throughput Synthesis and Screening for Chemical Library Generation

High-throughput synthesis (HTS) and screening are powerful tools in modern drug discovery and materials science. nih.gov The modular nature of the this compound scaffold makes it an excellent candidate for the generation of chemical libraries. By systematically varying substituents on the quinoline ring and modifying the amine functionality, a diverse collection of related compounds can be rapidly synthesized.

These libraries can then be screened for a wide range of biological activities or material properties. For instance, screening against various enzymes or cellular targets could identify novel therapeutic leads. nih.gov Similarly, screening for specific photophysical or electrochemical properties could lead to the discovery of new functional materials.

The development of robust and automated synthetic methods compatible with high-throughput formats will be crucial for this research direction. This could involve parallel synthesis techniques or flow chemistry approaches. nih.gov

Table 4: Framework for High-Throughput Library Generation and Screening

| Library Design Aspect | Strategy | Potential Outcomes |

|---|---|---|

| Scaffold Modification | Varying substituents at different positions of the quinoline ring. | Structure-activity relationship (SAR) data, optimized biological activity. |

| Amine Functionalization | Derivatization of the primary amine to amides, sulfonamides, etc. | Modulation of solubility, and pharmacokinetic properties. |

| Screening Assays | Biological assays (e.g., enzyme inhibition, cellular assays) or material property screening (e.g., fluorescence, conductivity). | Identification of lead compounds for drug discovery or new functional materials. |

| Synthetic Platform | Parallel synthesis in multi-well plates or automated flow chemistry. | Rapid generation of a large and diverse chemical library. |

Q & A

Q. What are the optimal synthetic routes for 2-(quinolin-5-yl)propan-2-amine in academic research settings?

- Methodological Answer : The synthesis typically involves coupling quinolin-5-amine with a propan-2-amine derivative. A validated approach (adapted from analogous quinoline systems) includes:

Reacting quinolin-5-amine with 2-bromopropane or a carbonyl-containing intermediate under basic conditions (e.g., triethylamine) to form an amide or alkylated product.

Displacement of bromine or reduction of carbonyl groups using reagents like NaBH₄ or LiAlH₄.

Example: In similar quinoline-amine syntheses, aryl piperazine displacement under reflux with K₂CO₃ in acetone achieved yields >70% .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity (e.g., DMF for amidation, acetone for nucleophilic substitution).

Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Steps include:

Grow high-quality crystals via slow evaporation in solvents like ethanol or acetonitrile.

Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters, accounting for potential twinning or disorder .

| Parameter | Value Range |

|---|---|

| Resolution (Å) | 0.8–1.2 |

| R-factor (%) | <5 |

| Twinning Probability | 0.1–0.3 (if present) |

Q. What purification techniques ensure high purity of this compound for pharmacological studies?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Advanced Research Questions

Q. How can contradictory data on the receptor binding affinity of this compound across assay systems be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (cAMP accumulation or calcium flux).

- Control Experiments : Verify assay specificity using knockout cell lines or receptor antagonists.

- Statistical Analysis : Apply ANOVA to assess inter-assay variability; use Cohen’s d to quantify effect size differences .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrodinger Suite to correlate structural descriptors (e.g., log P, polar surface area) with activity.

Example: In pyridin-2-amine derivatives, steric parameters (molar refractivity) and lipophilicity (log P) dominated antibacterial QSAR models . - Docking Studies : Simulate binding poses in receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

- Methodological Answer :

- Liver Microsome Assays : Incubate compound with NADPH-fortified human liver microsomes; quench reactions at timed intervals.

- Metabolite Identification : Use LC-HRMS (Orbitrap or Q-TOF) with fragmentation patterns (MS/MS).

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing under controlled agitation (e.g., 37°C, 100 rpm).

- Inter-Lab Validation : Share samples with collaborating labs to assess reproducibility.

- Advanced Analytics : Quantify solubility via NMR (qNMR) or UV-vis spectroscopy to avoid column adsorption artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.